molecular formula C14H13ClN6O4 B12421088 Antileishmanial agent-3

Antileishmanial agent-3

Cat. No.: B12421088
M. Wt: 364.74 g/mol
InChI Key: MCCHNZYSPZWPTF-UHFFFAOYSA-N
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Description

Antileishmanial agent-3 is a compound developed to combat leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. This disease is prevalent in tropical and subtropical regions and poses significant health risks. The compound has shown promising results in inhibiting the growth of Leishmania parasites, making it a potential candidate for therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antileishmanial agent-3 involves the preparation of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. The synthetic route typically includes the reaction of aryl or alkyl isothiocyanates with benzoyl or cyclopropanoyl amines under controlled conditions. The reaction yields are generally between 69% and 84% .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Antileishmanial agent-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which may exhibit varying degrees of antileishmanial activity .

Scientific Research Applications

    Chemistry: The compound serves as a model for studying thiourea derivatives and their reactivity.

    Biology: It is used to investigate the biological pathways and mechanisms of Leishmania parasites.

    Medicine: The primary application is in developing treatments for leishmaniasis. .

Mechanism of Action

The mechanism of action of Antileishmanial agent-3 involves targeting the N-myristoyltransferase enzyme in Leishmania parasites. This enzyme is crucial for the survival and proliferation of the parasite. The compound binds to the active site of the enzyme, inhibiting its function and leading to the death of the parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antileishmanial agent-3 stands out due to its specific targeting of the N-myristoyltransferase enzyme, which is less common among other antileishmanial agents. This targeted approach may result in fewer side effects and improved efficacy compared to broader-spectrum drugs .

Properties

Molecular Formula

C14H13ClN6O4

Molecular Weight

364.74 g/mol

IUPAC Name

ethyl 2-[4-[(3-chloro-6-nitroindazol-1-yl)methyl]triazol-1-yl]acetate

InChI

InChI=1S/C14H13ClN6O4/c1-2-25-13(22)8-19-6-9(16-18-19)7-20-12-5-10(21(23)24)3-4-11(12)14(15)17-20/h3-6H,2,7-8H2,1H3

InChI Key

MCCHNZYSPZWPTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)CN2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)Cl

Origin of Product

United States

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